molecular formula C12H12O4 B067952 Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI) CAS No. 187682-17-3

Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)

Cat. No.: B067952
CAS No.: 187682-17-3
M. Wt: 220.22 g/mol
InChI Key: YAIORIMGZLOSJB-BQYQJAHWSA-N
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Description

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is an organic compound with a methacrylic acid backbone and a methoxycarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid typically involves the esterification of methacrylic acid with 4-(methoxycarbonyl)phenylboronic acid. This reaction can be catalyzed by palladium(II) complexes in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has several applications in scientific research:

    Chemistry: Used as a monomer in polymer synthesis to create specialty polymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid involves its interaction with various molecular targets. The methoxycarbonyl group can undergo hydrolysis to release methacrylic acid, which can then participate in polymerization reactions. The phenyl ring can interact with aromatic receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is unique due to its combination of a methacrylic acid backbone and a methoxycarbonyl-substituted phenyl ring. This structure imparts distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

187682-17-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(4-methoxycarbonylphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C12H12O4/c1-8(11(13)14)7-9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)/b8-7+

InChI Key

YAIORIMGZLOSJB-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)OC)/C(=O)O

SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Synonyms

Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)

Origin of Product

United States

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